2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfanyl]acrylamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its potential as a reactant in various chemical reactions, and the products it forms.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Enantioselective Synthesis Applications
Research on enantioselective synthesis, such as the work by Calvez, Chiaroni, and Langlois (1998), demonstrates the preparation of complex molecules with potential implications in drug design and synthetic chemistry. Their study highlights the synthesis of substituted piperidines, which could be related to the structural manipulation of compounds like 2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfanyl]acrylamide for specific stereochemical outcomes (Calvez, Chiaroni, & Langlois, 1998).
Heterocyclic Compound Synthesis
The preparation of heterocyclic compounds, as described by Yokoyama et al. (1986), provides insights into the synthesis of selenazin-4-ones, showcasing methodologies that could be applicable to the synthesis and functionalization of pyridinyl-containing compounds (Yokoyama, Kumata, Hatanaka, & Shiraishi, 1986).
Gastric ATPase Inhibitor Development
Research on nicotinamide derivatives by Terauchi et al. (1997) explores the creation of gastric (H+/K+)-ATPase inhibitors, illustrating the therapeutic potential of molecules with complex aromatic and heterocyclic structures. While not directly mentioning 2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfanyl]acrylamide, it highlights the importance of structural diversity in developing pharmacologically active agents (Terauchi, Tanitame, Tada, Nakamura, Seto, & Nishikawa, 1997).
Polymer Synthesis and Applications
The RAFT synthesis of acrylic copolymers incorporating poly(ethylene glycol) and dioxolane functional groups by Rossi et al. (2008) demonstrates the versatility of acrylamide derivatives in polymer science. Their work could provide a framework for incorporating specific functional groups into polymers for biomedical applications, potentially relevant to derivatives of the chemical compound (Rossi, Zou, Scott, & Kizhakkedathu, 2008).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and first aid measures.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Please consult with a professional chemist or a reliable source for specific information about this compound. It’s always important to handle chemical substances safely and responsibly.
properties
IUPAC Name |
(Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-[(4-methylphenyl)methylsulfanyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2S/c1-11-3-5-12(6-4-11)10-24-16(19)15(18)17(22)21-13-7-8-14(23-2)20-9-13/h3-9H,10H2,1-2H3,(H,21,22)/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUWBWXVYLIXGQ-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(=C(C(=O)NC2=CN=C(C=C2)OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CS/C(=C(\C(=O)NC2=CN=C(C=C2)OC)/Cl)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfanyl]acrylamide |
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